5-(furan-2-yl)-3-hydroxy-1-(3-methoxypropyl)-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-(furan-2-yl)-3-hydroxy-1-(3-methoxypropyl)-4-{4-[(3-methylphenyl)methoxy]benzoyl}-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes a furan ring, a hydroxy group, a methoxypropyl chain, and a benzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(furan-2-yl)-3-hydroxy-1-(3-methoxypropyl)-4-{4-[(3-methylphenyl)methoxy]benzoyl}-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon–carbon bonds under mild and functional group tolerant conditions . This reaction involves the use of organoboron reagents and palladium catalysts to couple the furan ring with the benzoyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This would include selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs.
Chemical Reactions Analysis
Types of Reactions
5-(furan-2-yl)-3-hydroxy-1-(3-methoxypropyl)-4-{4-[(3-methylphenyl)methoxy]benzoyl}-2,5-dihydro-1H-pyrrol-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The benzoyl group can be reduced to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the benzoyl group would yield a secondary alcohol.
Scientific Research Applications
5-(furan-2-yl)-3-hydroxy-1-(3-methoxypropyl)-4-{4-[(3-methylphenyl)methoxy]benzoyl}-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery.
Medicine: Its unique structure could make it a candidate for developing new pharmaceuticals.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(furan-2-yl)-3-hydroxy-1-(3-methoxypropyl)-4-{4-[(3-methylphenyl)methoxy]benzoyl}-2,5-dihydro-1H-pyrrol-2-one involves its interaction with molecular targets and pathways in biological systems. The specific molecular targets and pathways would depend on the context of its application, such as its use as a drug or a material.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(furan-2-yl)-3-hydroxy-1-(3-methoxypropyl)-4-{4-[(3-methylphenyl)methoxy]benzoyl}-2,5-dihydro-1H-pyrrol-2-one include other furan derivatives and compounds with similar functional groups.
Uniqueness
What sets this compound apart is its combination of a furan ring, a hydroxy group, a methoxypropyl chain, and a benzoyl group, which gives it unique chemical and physical properties
Properties
Molecular Formula |
C27H27NO6 |
---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
(4Z)-5-(furan-2-yl)-4-[hydroxy-[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H27NO6/c1-18-6-3-7-19(16-18)17-34-21-11-9-20(10-12-21)25(29)23-24(22-8-4-15-33-22)28(13-5-14-32-2)27(31)26(23)30/h3-4,6-12,15-16,24,29H,5,13-14,17H2,1-2H3/b25-23- |
InChI Key |
QPWCNEQRTOTNGM-BZZOAKBMSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)/C(=C/3\C(N(C(=O)C3=O)CCCOC)C4=CC=CO4)/O |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)C(=C3C(N(C(=O)C3=O)CCCOC)C4=CC=CO4)O |
Origin of Product |
United States |
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